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Hydroxypentadecanoate

Cat. No.: B025149

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance
(NMR) spectral analysis of Methyl 15-Hydroxypentadecanoate. This document details the
expected H and 3C NMR spectral data, outlines experimental protocols for data acquisition,
and presents visualizations to aid in understanding the molecular structure and analytical
workflow.

Introduction

Methyl 15-Hydroxypentadecanoate (Ci6H3203, CAS No: 76529-42-5) is a long-chain hydroxy
fatty acid methyl ester. The structural elucidation and purity assessment of such molecules are
critical in various fields, including pharmacology and materials science. NMR spectroscopy is a
powerful, non-destructive technique for determining the molecular structure of organic
compounds. This guide offers a detailed analysis of the *H and 13C NMR spectra of Methyl 15-
Hydroxypentadecanoate.

Data Presentation: NMR Spectral Data

The following tables summarize the experimental *H NMR and predicted 3C NMR spectral data
for Methyl 15-Hydroxypentadecanoate. The *H NMR data is based on an experimental
spectrum obtained in DMSO-d6, with chemical shifts estimated from the spectral image.[1] The
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13C NMR data is predicted based on established chemical shift ranges for similar long-chain

esters and alcohols.[2]

'H NMR Spectral Data (DMSO-d6, 400 MHz)

Chemical Shift (d)

Assignment (Proton) . Multiplicity Integration
ppm (Estimated)
-OH ~4.1 Triplet 1H
-OCHs (C1) ~3.58 Singlet 3H
-CH2-OH (C15) ~3.38 Quartet 2H
-CH2-COOCH:s (C2) ~2.28 Triplet 2H
-CH2-CH2-COOCHs )
~1.50 Quintet 2H
(C3)
-CH2-CH2-OH (C14) ~1.39 Quintet 2H
-(CHz2)10- (C4-C13) ~1.23 Multiplet 20H

Predicted Chemical Shift (&) ppm

Assignment (Carbon)

C=0 (C1) 173-175

-OCHs 51-52

-CH2-OH (C15) 60-62

-CH2-COOCH:s (C2) 33-35

-CH2-CH2-OH (C14) 32-34

-CH2-CH2-COOCHs (C3) 24-26

-(CH2)10- (C4-C13) 28-30

Experimental Protocols
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Detailed methodologies for acquiring high-quality NMR spectra of long-chain fatty acid esters

like Methyl 15-Hydroxypentadecanoate are provided below.

Sample Preparation

Sample Weighing: Accurately weigh 5-10 mg of Methyl 15-Hydroxypentadecanoate for 1H
NMR or 20-50 mg for 33C NMR into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or
CDCIs). Ensure the solvent is of high purity to avoid extraneous signals.

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication
may be used if necessary.

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Internal Standard: For precise chemical shift referencing, an internal standard such as
tetramethylsilane (TMS) at 0.00 ppm can be added.

NMR Spectrometer Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to

be optimized for the specific instrument and sample.[3]

For H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16 to 64 scans, depending on the sample concentration.
Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: 0-12 ppm.

For 13C NMR Spectroscopy:

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
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Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-200 ppm.

Visualization of Structure and Workflow

The following diagrams, created using the DOT language, illustrate the molecular structure of
Methyl 15-Hydroxypentadecanoate and a typical workflow for its NMR spectral analysis.

Molecular Structure and Functional Groups

Methyl Ester Group

C=0

Methylene Chain Hydroxyl Group

Click to download full resolution via product page

Figure 1: Molecular structure of Methyl 15-Hydroxypentadecanoate.

NMR Spectral Analysis Workflow
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Figure 2: General workflow for NMR spectral analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. chem.libretexts.org [chem.libretexts.org]

3. rsc.org [rsc.org]

¢ To cite this document: BenchChem. [In-Depth NMR Spectral Analysis of Methyl 15-
Hydroxypentadecanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b025149#nmr-spectral-analysis-of-methyl-15-
hydroxypentadecanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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